molecular formula C11H9Br2NO B1443529 5-Bromo-8-(bromomethyl)-2-methoxyquinoline CAS No. 885687-81-0

5-Bromo-8-(bromomethyl)-2-methoxyquinoline

Cat. No. B1443529
M. Wt: 331 g/mol
InChI Key: OOPHPPJUKMZRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-8-(bromomethyl)-2-methoxyquinoline” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the information might be under different but similar compounds like “5-Bromo-8-fluoroquinoline” and "5-Bromo-8-(trifluoromethoxy)quinoline"23.



Synthesis Analysis

The synthesis of similar compounds like “5- or 8-bromoisoquinoline derivatives” has been described in several patents45. The methods involve the use of catalysts and brominating agents. However, the specific synthesis process for “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” is not readily available.



Molecular Structure Analysis

The molecular structure of “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” is not directly available. However, the molecular formula for a similar compound, “5-Bromo-8-methoxyquinoline”, is C10H8BrNO6.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “5-Bromo-8-(bromomethyl)-2-methoxyquinoline”. However, it’s known that bromoquinoline derivatives are key intermediates in the synthesis of pharmaceutical compounds45.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” are not directly available. However, a similar compound, “5-Bromo-8-methoxyquinoline”, is slightly soluble in water and is air sensitive76.


Scientific Research Applications

Synthesis Improvements

5-Bromo-8-(bromomethyl)-2-methoxyquinoline is used as an intermediate in drug discoveries. An example is its synthesis from 6-bromo-2-fluoro-3-methoxybenzaldehyde, where process chemistry labs improved the original synthetic route, increasing total yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).

Reactivity and Synthesis Applications

The compound's reactivity has been explored for the synthesis of biaryl systems and complex ring-systems. For example, bromoquinolines like 5-bromo-3-methoxyquinoline were subjected to Suzuki-Miyaura cross-coupling conditions, leading to biaryls with significant differences in reactivity based on the quinoline's attachment point (Håheim et al., 2019).

Methodologies in Bromination

The methodologies for the synthesis of polyfunctional brominated methoxyquinolines, including regioselective routes for preparing brominated methoxyquinolines at various positions, highlight the compound's role in functionalizing the quinoline ring (Çakmak & Ökten, 2017).

Inhibitor Research

In steroid 5alpha reductases inhibitor research, derivatives of 6-bromo-2-methoxyquinoline showed inhibitory patterns, with variations depending on heterocycle features and substituent size (Baston, Palusczak, & Hartmann, 2000).

Use in Anti-Cancer Drug Synthesis

The compound is also a key intermediate for synthesizing anti-cancer drugs inhibiting thymidylate synthase, demonstrating its importance in oncology research (Sheng-li, 2004).

Radiopharmaceutical Applications

In the radiopharmaceutical field, bromo precursors like 6-bromomethyl-2-methoxycarbonyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline were used in synthesizing compounds for studying the NMDA receptor channel complex (Ponchant et al., 2000).

Environmental and Food Product Applications

Its derivatives, like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, have been investigated for selectively responding to metal ions such as Cd^2+, aiding in measuring concentrations in waste effluents and food products (Prodi et al., 2001).

Safety And Hazards

The safety and hazards associated with “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” are not directly available. However, similar compounds have been noted to be hazardous. For example, “5-Bromo-8-methoxyquinoline” is noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.


Future Directions

The future directions for “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” are not readily available. However, bromoquinoline derivatives are key intermediates in the synthesis of pharmaceutical compounds45, suggesting potential applications in drug development.


Please note that this analysis is based on the limited information available and might not fully cover “5-Bromo-8-(bromomethyl)-2-methoxyquinoline”. For a more comprehensive analysis, further research and expert consultation are recommended.


properties

IUPAC Name

5-bromo-8-(bromomethyl)-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO/c1-15-10-5-3-8-9(13)4-2-7(6-12)11(8)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHPPJUKMZRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743667
Record name 5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-(bromomethyl)-2-methoxyquinoline

CAS RN

885687-81-0
Record name 5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Reactant of Route 3
5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-8-(bromomethyl)-2-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.